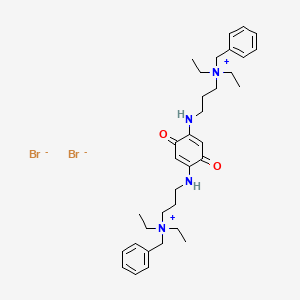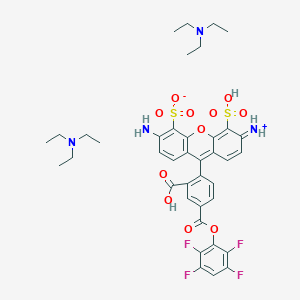
DLin-K-C3-DMA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in the synthesis of nucleic acid-lipid particles for the delivery of nucleic acids . This compound has gained significant attention due to its role in gene therapy and drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DLin-K-C3-DMA involves the reaction of 4-(dimethylamino)butanoate hydrochloride with a precursor compound in the presence of diisopropylethylamine and 4-dimethylaminopyridine . The reaction is typically carried out in dichloromethane as the solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: DLin-K-C3-DMA primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
DLin-K-C3-DMA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used in the synthesis of nucleic acid-lipid particles for gene delivery.
Biology: Facilitates the delivery of nucleic acids into cells, aiding in gene therapy and genetic research.
Medicine: Plays a crucial role in the development of lipid nanoparticles for drug delivery, including vaccines and therapeutic agents.
Industry: Employed in the production of lipid-based formulations for various biomedical applications
Mechanism of Action
DLin-K-C3-DMA is often compared with other cationic lipids such as DLin-MC3-DMA and DLin-KC2-DMA .
DLin-MC3-DMA: Known for its high efficiency in small interfering RNA (siRNA) delivery.
DLin-KC2-DMA: Exhibits higher transfection efficiency for plasmid DNA compared to DLin-MC3-DMA.
Uniqueness: this compound is unique due to its specific structural features that enhance its ability to form stable nucleic acid-lipid complexes. This makes it particularly effective for gene delivery applications .
Comparison with Similar Compounds
- DLin-MC3-DMA
- DLin-KC2-DMA
- DODAP (1,2-dioleoyl-3-dimethylammonium-propane)
Properties
Molecular Formula |
C44H81NO2 |
|---|---|
Molecular Weight |
656.1 g/mol |
IUPAC Name |
3-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-44(46-42-43(47-44)38-37-41-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
HNTKPUXXCNQLFR-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCCN(C)C)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
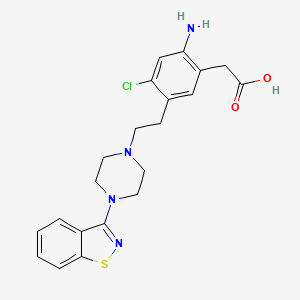

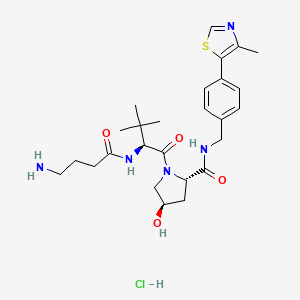
![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
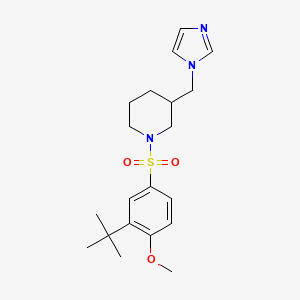

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
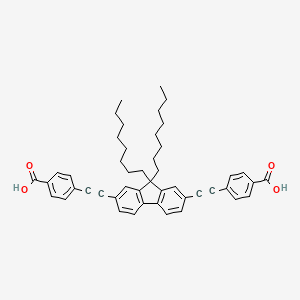
![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
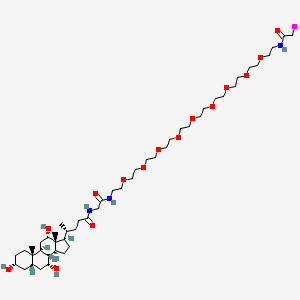
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
